molecular formula C20H17ClN2O B11339959 N-(3-chlorobenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

N-(3-chlorobenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11339959
M. Wt: 336.8 g/mol
InChI Key: MPATYJLGQBRZGI-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step reactions. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 3-methylbenzoic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 2-aminopyridine under specific conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O/c1-15-6-4-8-17(12-15)20(24)23(19-10-2-3-11-22-19)14-16-7-5-9-18(21)13-16/h2-13H,14H2,1H3

InChI Key

MPATYJLGQBRZGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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